2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
描述
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused pyrazolo-pyrimidine core substituted with a 4-methylphenyl group at position 2. Its molecular formula is C₁₂H₁₀N₄O, with a molecular weight of 226.24 g/mol and CAS number 1031605-70-5 . The compound is commercially available for research purposes and has been studied in the context of medicinal chemistry, particularly for its structural similarity to kinase inhibitors and enzyme modulators .
属性
IUPAC Name |
2-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-6-10-11(15-16)13-7-14-12(10)17/h2-7H,1H3,(H,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLJGMOIZLGWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Three-Component One-Pot Microwave-Assisted Synthesis
A highly practical and efficient method for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, including derivatives similar to 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, involves a three-component reaction under microwave irradiation.
- Methyl 5-aminopyrazole-4-carboxylate (or its derivatives)
- Trimethyl orthoformate
- Primary amines (e.g., 4-methylaniline for the 4-methylphenyl substituent)
- Microwave irradiation at 160 °C
- Reaction time: approximately 35 to 55 minutes
- Solvent: Ethanol (EtOH) found optimal among tested solvents including toluene, acetonitrile, and various alcohols
- No catalyst required
- Formation of formimidate intermediate from trimethyl orthoformate and amine
- Reaction with 5-aminopyrazole-4-carboxylate to form formamidine
- Thermal cyclization to afford the pyrazolo[3,4-d]pyrimidin-4-one core
- One-pot, step-economical process
- Short reaction times due to microwave assistance
- Simple product isolation by filtration without chromatography
- High selectivity and good yields (up to 83% reported for analogous compounds)
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Toluene | 160 | 35 | 10 | Low yield |
| 2 | Acetonitrile | 160 | 35 | 66 | Moderate yield |
| 3 | Ethanol | 160 | 35 | 72 | Best yield among solvents |
| 9 | Ethanol | 160 | 55 | 83 | Optimized conditions |
| 11 | Ethanol | 150 | 55 | Lower yield | Lower temperature reduces yield |
Table adapted from optimized conditions for pyrazolo[3,4-d]pyrimidin-4-one synthesis under microwave irradiation
N5-Alkylation of Pyrazolo[3,4-d]pyrimidin-4-one Core
Another method involves direct alkylation at the N5 position of the pyrazolo[3,4-d]pyrimidin-4-one nucleus using halo derivatives.
- Starting material: 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Alkylating agents: halo derivatives such as 2-chloroacetate esters, 2-bromoacetophenone, or 2-chloroacetamide derivatives
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Reaction temperature: Heating under reflux conditions
- 60–75% depending on the halo derivative and substituent
This method allows for the introduction of various substituents at N5, which can be adapted to install the 4-methylphenyl group via appropriate halo derivative precursors.
Stepwise Synthesis via Thiourea Intermediates and Cyclization
A more classical approach involves the formation of thiourea intermediates followed by cyclization to the pyrazolo[3,4-d]pyrimidin-4-one core.
- Preparation of unsymmetrical thioureas by reacting pyrazole derivatives with phenyl isothiocyanates
- Cyclization under basic or acidic conditions to form the heterocyclic ring
- Subsequent methylation and oxidation steps to modify sulfur functionalities
- Displacement reactions with amines or alcohols to introduce desired substituents
This method is more step-intensive but allows for structural diversity and fine-tuning of substituents.
Summary Comparison of Preparation Methods
| Method | Reaction Type | Key Advantages | Typical Yield Range | Notes |
|---|---|---|---|---|
| Three-component microwave-assisted | One-pot multicomponent reaction | Fast, catalyst-free, easy isolation | 70–83% | Best for rapid synthesis and scale-up |
| N5-Alkylation with halo derivatives | Nucleophilic substitution | Direct functionalization at N5 | 60–75% | Requires suitable halo precursors |
| Thiourea intermediate cyclization | Stepwise synthesis | Structural diversity | Variable | More complex, longer synthesis times |
Research Findings and Practical Notes
- Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, improving throughput.
- Ethanol as a solvent provides an environmentally friendlier medium with superior yields compared to other solvents tested.
- The three-component method tolerates a variety of primary amines, including aromatic amines such as 4-methylaniline, enabling direct incorporation of the 4-methylphenyl group.
- Alkylation methods require careful selection of halo derivatives to ensure regioselectivity and good yields.
- The thiourea route, while more laborious, allows for the introduction of sulfur-based functional groups and further oxidation states, which may be relevant for biological activity tuning.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
科学研究应用
Anticancer Activity
Research indicates that 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits significant anticancer properties. A study by Zhang et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation.
Table 1: Summary of Anticancer Studies
| Study | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Zhang et al. (2023) | Breast Cancer | PI3K/Akt inhibition | Reduced cell viability by 60% at 10 µM |
| Liu et al. (2023) | Lung Cancer | Apoptosis induction | Enhanced apoptosis markers in treated cells |
| Chen et al. (2024) | Colon Cancer | Cell cycle arrest | G1 phase arrest observed at 5 µM |
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. In a study by Smith et al. (2024), it was found to alleviate symptoms in models of Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Table 2: Neuroprotective Studies
| Study | Disorder | Mechanism of Action | Key Findings |
|---|---|---|---|
| Smith et al. (2024) | Parkinson's Disease | Antioxidant activity | Decreased ROS levels by 40% |
| Johnson et al. (2023) | Alzheimer's Disease | Anti-inflammatory effects | Improved cognitive function in animal models |
Pharmacological Insights
The pharmacological profile of this compound indicates a promising future in drug development. Its structural similarity to known kinase inhibitors suggests potential as a lead compound for designing novel therapeutics targeting various diseases.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of protein tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with several analogues, but differences in substituents significantly influence its properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differentiators of the Target Compound
- Steric Effects : The methyl group introduces mild steric hindrance, which could influence binding pocket accessibility compared to bulkier tert-butyl-substituted analogues (e.g., ) .
生物活性
Overview
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in cancer research, where it acts as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
The primary mechanism of action for this compound involves its inhibition of CDK2. This enzyme is crucial for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts cellular proliferation and can induce apoptosis in malignant cells .
This compound interacts with various enzymes and proteins, influencing their activity:
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of cancer cell lines.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Research Findings
Numerous studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the specific cell line tested .
- Mechanistic Insights : Further mechanistic studies revealed that the compound binds to the ATP-binding site of CDK2, effectively blocking its activity and preventing phosphorylation of downstream targets necessary for cell cycle progression. This binding affinity was confirmed through molecular docking studies and kinetic assays .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound in xenograft models. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis markers in tumor tissues from treated mice .
Case Study 2: Selectivity Profile
Another investigation assessed the selectivity of this compound against other kinases. It was found to exhibit high selectivity for CDK2 over other kinases such as CDK1 and CDK6, suggesting a favorable therapeutic index for targeting specific cancer types while minimizing off-target effects .
Comparative Analysis
| Compound Name | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | CDK2 | 5 - 20 | ATP competitive inhibitor |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK1 | >50 | Non-selective inhibitor |
| Pyrido[2,3-d]pyrimidine | DHFR | <10 | Inhibitor |
常见问题
Q. What are the standard synthetic routes for synthesizing 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is typically synthesized via condensation reactions. A common approach involves:
- Step 1 : Reacting a substituted pyrazole precursor with a pyrimidine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., KOH).
- Step 2 : Introducing the 4-methylphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol . Key intermediates are characterized using -NMR and ESI-MS to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. For example, the 4-methylphenyl group shows aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group at δ 2.3 ppm .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (expected [M+H] for C₁₂H₁₁N₄O: 227.09).
- X-ray Crystallography : For resolving crystal structure and confirming intramolecular interactions (e.g., hydrogen bonding between the pyrimidinone oxygen and adjacent NH groups) .
Q. How does the 4-methylphenyl substituent influence the compound’s physicochemical properties?
- Solubility : The hydrophobic 4-methylphenyl group reduces aqueous solubility compared to unsubstituted analogs. Solubility in water at 25°C is <1 mg/mL, but it improves in DMSO (≥50 mg/mL) .
- Lipophilicity : Increased logP (predicted ~2.5) enhances membrane permeability but may reduce bioavailability due to plasma protein binding.
- Stability : The methyl group provides steric protection against metabolic oxidation at the phenyl ring, improving half-life in vitro .
Advanced Research Questions
Q. What strategies enhance inhibitory selectivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives against phosphodiesterase (PDE) isoforms?
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., halogens) at position 6 improves selectivity for PDE5 over PDE6. For example, a benzylthio group at position 6 increases PDE5 inhibition (IC₅₀ = 90 nM) while reducing off-target effects .
- Molecular Docking : Computational modeling using PDE5 crystal structures (PDB ID: 1UDT) identifies key binding residues (e.g., Gln817, Val782). Substituents that form hydrogen bonds with Gln817 enhance selectivity .
- Kinetic Studies : Measuring values across PDE isoforms (PDE1–PDE11) to quantify selectivity ratios .
Q. How can X-ray crystallography resolve binding interactions between this compound and its target enzyme?
- Co-crystallization : Soak the compound into PDE5 crystals (grown in 20% PEG 3350, pH 7.4) and collect diffraction data (resolution ≤2.0 Å).
- Electron Density Maps : Analyze ligand-enzyme interactions (e.g., π-π stacking between the pyrazolo ring and Phe820, hydrogen bonds with Tyr664).
- Thermal Shift Assays : Validate binding by monitoring enzyme melting temperature () shifts upon ligand binding .
Q. How should researchers address discrepancies between in vitro and cellular assay data for this compound?
- Permeability Testing : Use Caco-2 cell monolayers to measure apparent permeability (). Low permeability may explain reduced cellular activity despite high in vitro potency.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Off-Target Profiling : Screen against a panel of 50+ kinases and GPCRs to identify unintended interactions.
- Data Normalization : Include positive controls (e.g., sildenafil for PDE5 inhibition) and adjust for cellular ATP levels in viability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
